(4-chlorophenyl)[4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone
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Overview
Description
1-(4-Chlorobenzoyl)-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 1-(4-chlorobenzoyl)-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the chlorobenzoyl and methoxyphenyl groups. Common reagents used in these reactions include chlorobenzoyl chloride, methoxybenzene, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-(4-Chlorobenzoyl)-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using reagents like sodium methoxide or sodium ethoxide.
Scientific Research Applications
1-(4-Chlorobenzoyl)-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-(4-Chlorobenzoyl)-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-(4-Chlorobenzoyl)-4-phenyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(4-Methoxybenzoyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: The positions of the chlorobenzoyl and methoxybenzoyl groups are swapped, potentially leading to different properties.
1-(4-Chlorobenzoyl)-4-(4-hydroxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: The methoxy group is replaced with a hydroxy group, which can significantly alter the compound’s behavior in chemical reactions and biological systems.
These comparisons highlight the uniqueness of 1-(4-chlorobenzoyl)-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline and its potential advantages in various applications.
Properties
Molecular Formula |
C26H26ClNO2 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-(4-methoxyphenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]methanone |
InChI |
InChI=1S/C26H26ClNO2/c1-25(2)17-26(3,19-11-15-21(30-4)16-12-19)22-7-5-6-8-23(22)28(25)24(29)18-9-13-20(27)14-10-18/h5-16H,17H2,1-4H3 |
InChI Key |
RTFXUKXUBCSQOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)(C)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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